Cas no 6029-82-9 ((1R,7aR)-7-(hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2Z)-2-methylbut-2-enoate)
6029-82-9 structure
Product Name:(1R,7aR)-7-(hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2Z)-2-methylbut-2-enoate
CAS 번호:6029-82-9
MF:C13H19NO3
메가와트:237.294863939285
CID:1619291
PubChem ID:6440943
Update Time:2025-04-21
(1R,7aR)-7-(hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2Z)-2-methylbut-2-enoate 화학적 및 물리적 성질
이름 및 식별자
-
- (1R,7aR)-7-(hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2Z)-2-methylbut-2-enoate
- (1R,7aR)-7-(Hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2Z)-2-methyl-2-butenoate
- 2-butenoic acid, 2-methyl-, (1R,7aR)-2,3,5,7a-tetrahydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl ester, (2Z)-
- 7-Angeloylretronecine
- RETRONECINE, 1-ANGELATE
- DTXSID70209043
- CCRIS 4337
- 6029-82-9
- AKOS040761240
- FS-6722
- 2-BUTENOIC ACID, 2-METHYL-, 2,3,5,7A-TETRAHYDRO-7-(HYDROXYMETHYL)-1H-PYRROLIZIN-1-YL ESTER, (1R-(1.ALPHA.(Z),7A.BETA.))-
- 7-Angelylretronecine
- UNII-9B793GX6WI
- (+)-(7R,8R)-1-HYDROXYMETHYL-5,6,7,8-TETRAHYDRO-3H-PYRROLIZINYL (Z)-2-METHYLBUT-2-ENOATE; 7-ANGELOYLRETRONECINE
- 9B793GX6WI
- [(1R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] (Z)-2-methylbut-2-enoate
- O-7-ANGELYLRETRONECINE
- RETRONECINE, 7-(2-METHYLCROTONATE), (Z)-
- Q27272305
- 7-Tigloylheliotridine
- Retronecine 7-(2-methylcrotonate)
- 7-Angeloylheliotridine
- Rivularine
- O-7-Angelylheliotridine
- O7-angelylheliotridine
- 7-Tigloylretronecine
- 7-O-Angeloylheliotridine
-
- 인치: 1S/C13H19NO3/c1-3-9(2)13(16)17-11-5-7-14-6-4-10(8-15)12(11)14/h3-4,11-12,15H,5-8H2,1-2H3/b9-3-/t11-,12-/m1/s1
- InChIKey: TYGYPIIOOQNWBU-BTRLNGJCSA-N
- 미소: O(C(/C(=C\C)/C)=O)[C@@H]1CCN2CC=C(CO)[C@@H]21
계산된 속성
- 정밀분자량: 237.13657
- 동위원소 질량: 237.136493
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 4
- 중원자 수량: 17
- 회전 가능한 화학 키 수량: 4
- 복잡도: 373
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 2
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 1
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 49.8
- 소수점 매개변수 계산 참조값(XlogP): 0.5
실험적 성질
- 색과 성상: Powder
- 밀도: 1.18
- 비등점: 343°C at 760 mmHg
- 플래시 포인트: 161.2°C
- 굴절률: 1.558
- PSA: 49.77
(1R,7aR)-7-(hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2Z)-2-methylbut-2-enoate 관련 문헌
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
6029-82-9 ((1R,7aR)-7-(hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2Z)-2-methylbut-2-enoate) 관련 제품
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
추천 공급업체
Shaanxi pure crystal photoelectric technology co. LTD
골드 회원
중국 공급자
시약
Suzhou Senfeida Chemical Co., Ltd
골드 회원
중국 공급자
대량
Yunnanjiuzhen
골드 회원
중국 공급자
대량
Nanjing Jubai Biopharm
골드 회원
중국 공급자
대량
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
시약